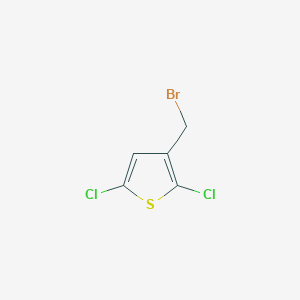

3-(Bromomethyl)-2,5-dichlorothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-2,5-dichlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCJBLZAQDLWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634031 | |

| Record name | 3-(Bromomethyl)-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63826-68-6 | |

| Record name | 3-(Bromomethyl)-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 2,5 Dichlorothiophene

Direct Synthetic Routes to 3-(Bromomethyl)-2,5-dichlorothiophene

Direct routes involve the introduction of the bromomethyl group onto a pre-existing 2,5-dichlorothiophene (B70043) core. This is typically accomplished either by the bromination of a methyl group already at the 3-position or by a two-step functionalization of the thiophene (B33073) ring itself.

The most common direct synthesis involves the side-chain bromination of 3-methyl-2,5-dichlorothiophene. This reaction is a classic example of benzylic-type bromination, where the methyl group attached to the thiophene ring is selectively halogenated.

Achieving regioselectivity is critical to ensure the bromination occurs on the methyl group rather than on the thiophene ring itself. The reaction conditions are tuned to favor a free-radical mechanism, which selectively targets the allylic/benzylic C-H bonds of the methyl group. wikipedia.orgmasterorganicchemistry.com This is known as the Wohl-Ziegler reaction. wikipedia.org The use of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in combination with light or heat, facilitates the formation of a bromine radical (Br•) from the brominating agent. wikipedia.orgyoutube.com This radical then abstracts a hydrogen atom from the methyl group, leading to the desired product.

Conversely, conditions favoring electrophilic aromatic substitution must be avoided, as they would lead to bromination on the thiophene ring. For instance, using N-Bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) can promote nuclear bromination on reactive aromatic systems. nankai.edu.cn Therefore, non-polar solvents are typically preferred for side-chain bromination.

N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination. wikipedia.orgorganic-chemistry.org It serves as a convenient and solid source of bromine, providing a constant, low concentration of Br2 and Br• radicals under reaction conditions, which helps to suppress competing electrophilic addition reactions to the thiophene ring. masterorganicchemistry.com

The synthesis is typically carried out by refluxing a solution of the 3-methyl-2,5-dichlorothiophene precursor with NBS and a catalytic amount of a radical initiator in a non-polar solvent. orgsyn.org Anhydrous carbon tetrachloride (CCl4) has historically been a common solvent for these reactions. orgsyn.orggoogle.com However, due to its toxicity and environmental impact, alternative solvents like n-heptane or benzene (B151609) are also employed. orgsyn.orggoogle.com

A representative procedure involves adding NBS portionwise to a refluxing solution of the methylthiophene and benzoyl peroxide in a suitable solvent. orgsyn.org After the reaction is complete, the by-product, succinimide, can be removed by filtration. orgsyn.org

Table 1: Comparison of Solvents in the NBS Bromination of 3-Methyl-7-chlorobenzo[b]thiophene (Analogous Reaction)

| Solvent | Initiator | Substrate:NBS Molar Ratio | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Carbon Tetrachloride | Benzoyl Peroxide | 1:1.05 | Lower | Lower | google.com |

| n-Heptane | Benzoyl Peroxide | 1:1.05 | Higher | Higher | google.com |

An alternative direct route starts with 2,5-dichlorothiophene, which lacks the methyl group. This pathway involves a two-step process: first, the introduction of a hydroxymethyl group, followed by its conversion to a bromomethyl group.

A plausible method for the first step is a Friedel-Crafts-type reaction, specifically chloromethylation or hydroxymethylation, at the 3-position of the 2,5-dichlorothiophene ring. For example, reacting 2,5-dichlorothiophene with formaldehyde (B43269) in the presence of a Lewis acid could yield 3-(hydroxymethyl)-2,5-dichlorothiophene. vulcanchem.com

In the second step, the resulting alcohol is converted to the target bromide. This transformation can be achieved using standard brominating agents that replace hydroxyl groups, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). vulcanchem.com This methodology is analogous to the synthesis of other bromomethylated heterocycles, like 3-(bromomethyl)furan-2,5-dione. vulcanchem.comsctunisie.org

Table 2: Two-Step Functionalization of 2,5-Dichlorothiophene

| Step | Reaction | Reagents | Product | Est. Yield | Reference |

|---|---|---|---|---|---|

| 1 | Hydroxymethylation | Formaldehyde, Lewis Acid | 3-(Hydroxymethyl)-2,5-dichlorothiophene | - | vulcanchem.com |

| 2 | Bromination | PBr₃ or HBr | This compound | ~70-85% | vulcanchem.com |

Bromination Strategies for Dichlorothiophene Precursors

Indirect Synthetic Pathways

Indirect pathways involve multi-step syntheses where the thiophene ring itself is constructed or modified from other halogenated precursors.

It is chemically feasible to synthesize this compound from other polyhalogenated thiophenes through a sequence of reactions. For instance, a synthetic strategy could begin with a readily available tribromothiophene. An analogous, documented procedure is the synthesis of 3-bromothiophene (B43185) from 2,3,5-tribromothiophene. orgsyn.org This process involves the selective removal of the α-bromine atoms using zinc dust and acetic acid. orgsyn.org A similar strategy could hypothetically be adapted, followed by chlorination and bromomethylation steps to arrive at the final product.

Another indirect approach involves the regioselective functionalization of a di- or tri-halogenated thiophene using organometallic intermediates. mdpi.com For example, a process could involve the selective metal-halogen exchange (e.g., using n-butyllithium) at a specific position on a polychlorinated or polybrominated thiophene, followed by quenching with an electrophile to introduce the methyl or hydroxymethyl precursor group. Subsequent transformations would then be required to install the remaining halogens and convert the side chain to the bromomethyl group.

Multi-step Synthesis from Simpler Thiophene Scaffolds

The construction of this compound from more basic thiophene structures is a logical and common strategy in organic synthesis. This approach allows for the controlled, stepwise introduction of the required substituents onto the thiophene ring. A plausible and widely referenced synthetic route begins with a simple, commercially available precursor like 3-methylthiophene (B123197) and proceeds through chlorination followed by a final side-chain bromination step.

Step 1: Synthesis of 2,5-Dichloro-3-methylthiophene (B105426)

The initial step involves the dichlorination of 3-methylthiophene. The goal is to selectively add chlorine atoms at the C2 and C5 positions, which are the most activated sites for electrophilic substitution on the thiophene ring, flanking the sulfur atom. A common reagent for this transformation is sulfuryl chloride (SO₂Cl₂), which serves as an efficient source of chlorine for the halogenation of electron-rich heterocycles chemicalbook.com. The reaction typically proceeds by treating 3-methylthiophene with at least two equivalents of the chlorinating agent.

Another established method for such chlorinations involves the use of N-chlorosuccinimide (NCS). Patents describing the synthesis of related compounds, such as 3-methyl-4,5-dichlorothiophene-2-carboxylic acid from 3-methylthiophene-2-carboxylic acid, utilize NCS in a mixed solvent system of acetic acid and N,N-dimethylformamide, achieving high yields. google.com This demonstrates the efficacy of NCS for introducing chlorine atoms onto the thiophene ring under controlled conditions.

Step 2: Benzylic Bromination to this compound

With the intermediate 2,5-dichloro-3-methylthiophene in hand, the final step is the bromination of the methyl group at the C3 position. This reaction is a free-radical substitution known as a Wohl-Ziegler bromination. scientificupdate.com The most common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, enhancing the selectivity for substitution at the benzylic position over electrophilic addition to the thiophene ring. chemistrysteps.com The reaction requires a radical initiator, which can be a chemical agent like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or initiation via photochemical means using UV or visible light. researchgate.netgla.ac.uk More recent methodologies have developed greener protocols, such as using a combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) under visible light irradiation, which avoids the use of traditional brominating agents. rsc.org

This two-step sequence, starting from 3-methylthiophene, represents a robust and adaptable method for accessing the target compound, leveraging well-understood and reliable reaction classes in heterocyclic chemistry.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound primarily revolves around the final benzylic bromination step. The key challenges are maximizing the yield of the desired monobrominated product while minimizing the formation of byproducts, such as the dibrominated species or products from unwanted ring bromination. scientificupdate.com This optimization is achieved through the careful selection of catalytic systems and the fine-tuning of reaction conditions.

Catalytic Systems in Synthesis

In the context of the Wohl-Ziegler bromination to form this compound, "catalytic systems" primarily refer to the radical initiators that facilitate the homolytic cleavage of the N-Br bond in NBS or generate bromine radicals from other sources.

Radical Initiators: Chemical initiators like benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are standard choices. gla.ac.uk They function by decomposing upon heating to generate free radicals, which then propagate the chain reaction. The choice and concentration of the initiator are critical variables that must be optimized to ensure an efficient reaction rate without promoting undesirable side reactions.

Photocatalysis: An alternative and often "greener" approach is the use of light to initiate the radical chain reaction. Visible light or UV irradiation can provide the energy needed for the homolytic cleavage of bromine-containing reagents. researchgate.netrsc.org Studies on the benzylic bromination of a wide range of substrates have shown that this method can be highly efficient and selective, and in some cases, it obviates the need for a chemical initiator entirely. researchgate.net A recent study demonstrated the successful bromination of ethyl 4-methylthiophene-3-carboxylate derivatives using HBr/H₂O₂ under visible light, highlighting a modern, atom-economical approach. rsc.org

The table below summarizes initiator systems used in analogous benzylic bromination reactions on substituted aromatics and thiophenes.

| Substrate | Initiator System | Brominating Agent | Yield of Monobrominated Product | Reference |

|---|---|---|---|---|

| Toluene Derivatives | AIBN (thermal) | NBS | Variable | gla.ac.uk |

| Various Alkylaromatics | Visible Light (405 nm LEDs) | NaBrO₃/HBr (in situ Br₂) | Good to Excellent | scientificupdate.com |

| Ethyl 4-methylthiophene-3-carboxylate | Visible Light | HBr/H₂O₂ | Up to 94% | rsc.org |

| Various Alkylaromatics | Visible Light (no photocatalyst) | NBS | High and Selective | researchgate.net |

Reaction Condition Tuning (Temperature, Solvent, Additives)

The precise control of reaction conditions is paramount for maximizing yield and selectivity in the synthesis of this compound.

Temperature: Reaction temperature directly influences the rate of radical initiation and propagation. For thermally initiated reactions using AIBN or BPO, the temperature is typically set to the reflux temperature of the chosen solvent to ensure steady decomposition of the initiator. gla.ac.uk However, excessive heat can lead to over-reaction and the formation of impurities. Photochemical methods often have the advantage of running at ambient temperature, which can improve selectivity and reduce energy consumption. rsc.org

Solvent: The choice of solvent is critical. The ideal solvent must be inert to the radical conditions and capable of dissolving the reactants. Carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions but is now largely avoided due to its toxicity and environmental impact. gla.ac.uk Dichloromethane and chloroform (B151607) are common substitutes. gla.ac.ukjcu.edu.au Research has also shown that solvents like ethyl acetate (B1210297) or even environmentally benign supercritical carbon dioxide can be effective alternatives, sometimes leading to cleaner reactions and minimized side products. nih.gov The polarity and nature of the solvent can influence the reaction's course and selectivity.

Additives and Reagent Purity: The primary "additive" is the brominating agent itself. N-Bromosuccinimide (NBS) is the most common choice. It is crucial to use high-purity NBS, as impurities such as molecular bromine (Br₂) or HBr can lead to undesired ionic side reactions, including electrophilic aromatic substitution on the thiophene ring. scientificupdate.com The quality and lot-to-lot variability of NBS can significantly impact the product distribution, making it a key parameter to control for reproducible results. scientificupdate.com Alternative brominating systems, such as the combination of HBr and H₂O₂, are being developed to offer higher atom economy and a better environmental profile. rsc.org

The following table details various reaction conditions employed in the side-chain bromination of thiophene and aromatic precursors, illustrating the impact of tuning these parameters.

| Substrate | Brominating Agent | Solvent | Temperature | Key Finding/Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-7-chlorobenzo[b]thiophene | NBS | n-Heptane | Reflux | Demonstrates use of alkane solvent. | |

| Ethylbenzene | NBS | Supercritical CO₂ | Not specified | SC-CO₂ is an effective alternative to CCl₄. | nih.gov |

| Ethyl 4-methylthiophene-3-carboxylate | HBr/H₂O₂ | Ethyl Acetate | Ambient | Yields up to 94% under mild, green conditions. | rsc.org |

| 3-Substituted Benzo[b]thiophene | Molecular Bromine | Not specified | Not specified | Solvent optimization was key to promote selectivity. | researchgate.net |

| 2-Fluoro-3-nitrotoluene | NBS | Acetic Acid | Not specified | NBS lot variability significantly impacted product ratio. | scientificupdate.com |

Chemical Reactivity and Transformation of 3 Bromomethyl 2,5 Dichlorothiophene

Reactivity of the Bromomethyl Group

The bromomethyl group at the 3-position of the thiophene (B33073) ring is a highly reactive site, readily participating in a variety of chemical transformations. This reactivity is attributed to the good leaving group ability of the bromide ion and the susceptibility of the adjacent carbon atom to nucleophilic attack and radical formation.

Nucleophilic Substitution Reactions

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, typically proceeding through an SN2 mechanism. This allows for the introduction of a wide array of functional groups, leading to the formation of diverse thiophene derivatives.

A significant application of 3-(bromomethyl)-2,5-dichlorothiophene is in the synthesis of more complex alkyl thiophene derivatives. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed to introduce aryl groups. In a study focused on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, the related compound 2-bromo-5-(bromomethyl)thiophene (B1590285) was coupled with various arylboronic acids. This reaction highlights the ability of the bromomethyl group to remain intact while functionalization occurs elsewhere on the thiophene ring, though it also points to the potential for the carbon-bromine bond of the bromomethyl group to undergo coupling under certain conditions. nih.gov

The following table summarizes the Suzuki cross-coupling reactions of a related bromomethylthiophene, demonstrating the formation of various 5-aryl-2-(bromomethyl)thiophene derivatives.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 75 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 80 |

| 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 72 |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 70 |

| 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 65 |

| 3,4-Dimethoxyphenylboronic acid | 2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)thiophene | 78 |

| 4-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(4-nitrophenyl)thiophene | 60 |

| 2,4-Dichlorophenylboronic acid | 2-(Bromomethyl)-5-(2,4-dichlorophenyl)thiophene | 68 |

| 4-(Trifluoromethyl)phenylboronic acid | 2-(Bromomethyl)-5-(4-(trifluoromethyl)phenyl)thiophene | 62 |

| Data sourced from a study on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. nih.gov |

The electrophilic carbon of the bromomethyl group readily reacts with a variety of nucleophiles. These reactions are fundamental to the derivatization of this compound.

Nitrogen Nucleophiles: Reactions with amines, such as piperidine (B6355638) and morpholine, lead to the formation of the corresponding aminomethyl derivatives. researchgate.netbanglajol.infonih.gov These reactions typically proceed by heating the reactants in a suitable solvent. The reaction with ammonia (B1221849) can be more complex, potentially leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to the initial product (the primary amine) also being a potent nucleophile. organic-chemistry.orgchemsynthesis.com The use of sodium azide (B81097) provides a pathway to azidomethyl derivatives, which are versatile intermediates for the synthesis of amines via reduction or for the construction of triazoles through click chemistry. nih.govresearchgate.net

Sulfur Nucleophiles: Thiolates, such as sodium benzenethiolate, readily displace the bromide to form the corresponding thioether.

Oxygen Nucleophiles: Alkoxides can also serve as nucleophiles, although the potential for competing elimination reactions exists, especially with sterically hindered bases.

Carbon Nucleophiles: Cyanide ions can be used to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The formation of a phosphonium (B103445) salt upon reaction with triphenylphosphine (B44618) is the initial step in the Wittig reaction, which allows for the conversion of the bromomethyl group into a vinyl group by subsequent reaction with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgsciepub.com Similarly, the Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) yields a phosphonate (B1237965) ester, a key reagent in the Horner-Wadsworth-Emmons olefination. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov

The table below provides a hypothetical summary of the types of products that can be expected from the reaction of this compound with various nucleophiles, based on general chemical principles.

| Nucleophile | Product Type |

| Piperidine | 3-(Piperidinomethyl)-2,5-dichlorothiophene |

| Morpholine | 3-(Morpholinomethyl)-2,5-dichlorothiophene |

| Sodium Azide | 3-(Azidomethyl)-2,5-dichlorothiophene |

| Potassium Cyanide | (2,5-Dichloro-3-thienyl)acetonitrile |

| Sodium Thiophenolate | 3-(Phenylthiomethyl)-2,5-dichlorothiophene |

| Triphenylphosphine | (2,5-Dichloro-3-thienyl)methyltriphenylphosphonium bromide |

| Triethyl phosphite | Diethyl (2,5-dichloro-3-thienyl)methylphosphonate |

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. A common radical reaction is free-radical bromination. organic-chemistry.orggoogle.com While this compound is already brominated at the methyl group, understanding the conditions for radical bromination is relevant to the synthesis of this starting material from 2,5-dichloro-3-methylthiophene (B105426). Visible-light-induced radical bromination of methylthiophene derivatives using HBr/H₂O₂ has been reported as a convenient method. researchgate.net

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form 2,5-dichloro-3-vinylthiophene. This reaction involves the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Reactivity of the Dichlorothiophene Ring System

The dichlorothiophene ring itself possesses distinct reactivity patterns, influenced by the presence of the two electron-withdrawing chlorine atoms and the bromomethyl group.

The chlorine atoms on the thiophene ring are generally less reactive towards nucleophilic substitution than the bromine of the bromomethyl group. However, under forcing conditions, nucleophilic aromatic substitution (SNAr) can occur. wikipedia.orgyoutube.comyoutube.comnih.govlibretexts.org The electron-withdrawing nature of the chlorine atoms and the sulfur atom's ability to stabilize a negative charge in the intermediate Meisenheimer complex facilitate this type of reaction. The reactivity of halogenated thiophenes in SNAr reactions is well-documented, with the ease of substitution often depending on the nature of the nucleophile and the specific position of the halogen. semanticscholar.org

The carbon-chlorine bonds can also participate in metal-halogen exchange reactions, typically with organolithium reagents like n-butyllithium. wikipedia.orgyoutube.com This reaction would generate a lithiated thiophene species, which can then be quenched with various electrophiles to introduce new functional groups onto the thiophene ring. However, the presence of the reactive bromomethyl group could complicate this reaction, potentially leading to competing side reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. solubilityofthings.combyjus.com The general mechanism involves the attack of the aromatic ring's pi-electron system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. byjus.comtotal-synthesis.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which usually require an acid or Lewis acid catalyst to generate a sufficiently reactive electrophile. total-synthesis.commasterorganicchemistry.com

While thiophene is generally more reactive than benzene (B151609) towards electrophiles, the reactivity of this compound is significantly diminished. This is due to the presence of three electron-withdrawing substituents: two chlorine atoms and a bromomethyl group. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive in EAS reactions. total-synthesis.comyoutube.com

Regioselectivity Considerations

Regioselectivity in EAS refers to the directing effect of existing substituents on the position of the incoming electrophile. youtube.comstudysmarter.co.uk Substituents are categorized as either ortho-/para-directing or meta-directing. youtube.comlibretexts.org Activating groups (electron-donating) are typically ortho-/para-directors, while most deactivating groups (electron-withdrawing) are meta-directors. youtube.comfiveable.me Halogens are a notable exception, as they are deactivating yet ortho-/para-directing. libretexts.org

In the case of this compound, the thiophene ring has only one available position for substitution, the C4 position. The C2 and C5 positions are occupied by chlorine atoms, and the C3 position holds the bromomethyl group. Therefore, any potential EAS reaction is inherently directed to the C4 position.

The electronic effects influencing this position are complex. The C4 position is meta to the C2-chloro substituent and ortho to the C5-chloro substituent. It is also adjacent (ortho) to the C3-bromomethyl group. The two strongly deactivating chloro groups significantly reduce the ring's reactivity. The outcome of an attempted EAS reaction would depend on whether the reaction conditions are harsh enough to overcome the high activation energy barrier imposed by these deactivating groups. libretexts.orgrsc.org

Nucleophilic Aromatic Substitution on the Thiophene Ring

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, as they help to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com

The two chlorine atoms at the C2 and C5 positions of this compound are potential leaving groups for NAS reactions. The strong electron-withdrawing nature of the chloro-substituents themselves makes the thiophene ring electron-deficient and thus more susceptible to attack by a nucleophile. A powerful nucleophile, such as an alkoxide, amide, or thiolate, could potentially replace one or both of the chlorine atoms. The reaction would proceed via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the substituted product.

Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Halogen Sites

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For halogenated thiophenes, these reactions provide a versatile pathway to introduce a wide variety of aryl, heteroaryl, and alkyl groups. The two chlorine atoms on the thiophene ring of this compound serve as handles for such transformations. However, the reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl, meaning that chloro-substrates are the least reactive. fiveable.melibretexts.org Consequently, successful coupling at the C-Cl positions often requires specialized, highly active palladium catalysts or more forcing reaction conditions.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orglibretexts.org It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov

The C-Cl bonds at the C2 and C5 positions of the thiophene ring can participate in Suzuki-Miyaura coupling to form biaryl or heteroaryl structures. Research on related dichlorothiophene compounds has demonstrated the feasibility of these reactions. For instance, the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives was achieved by coupling 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids, although this specific example showed selective reaction at the more reactive C-Br bonds. mdpi.com A successful double Suzuki-Miyaura coupling has been reported for the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene (B18171). nih.gov To achieve coupling at the less reactive C-Cl bonds, a highly active catalyst system, such as one employing bulky, electron-rich phosphine (B1218219) ligands, along with a suitable base and solvent, is typically required. nih.govnih.gov

| Thiophene Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | 1,4-Dioxane/H₂O | Up to 80% | nih.gov |

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborates | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Up to 90% | nih.gov |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed methods are effective for functionalizing aryl halides. These reactions are established tools for forming C-C bonds and could be applied to this compound. nih.govnih.gov

Stille Coupling: This reaction pairs an organohalide with an organotin compound. It is known for its reliability, but the toxicity of the tin reagents is a significant drawback.

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner. Organozinc compounds are highly reactive, often leading to high yields and selectivity under mild conditions. fiveable.me

Heck Reaction: This reaction forms a C-C bond between an aryl halide and an alkene. It is a powerful method for synthesizing substituted alkenes, such as styrenes. fiveable.me

Direct Arylation: This newer strategy involves the coupling of an aryl halide with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize the coupling partner into an organometallic reagent. nih.gov For example, 2,5-dibromothiophene has been successfully diheteroarylated using this method with partners like thiazoles, furans, and pyrroles in the presence of a palladium catalyst and a base like KOAc. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic approach for forming carbon-heteroatom (C-O, C-S, C-N) and carbon-carbon bonds. While traditional Ullmann reactions often require high temperatures, modern protocols using ligands or nanoparticle catalysts have improved the scope and mildness of these transformations. beilstein-journals.org

For a substrate like this compound, copper catalysis could be employed to couple the C-Cl positions with nucleophiles such as alcohols, amines, or thiols. For instance, recent developments have shown that copper oxide nanoparticles can effectively catalyze the cross-coupling of aryl halides with potassium thiocyanate (B1210189) to produce symmetrical diaryl sulfides, avoiding the use of foul-smelling thiols. beilstein-journals.org This type of reaction could potentially be adapted to synthesize thiophene-based thioethers from the dichlorinated starting material.

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and highly effective alternative to palladium-based systems. These reactions are particularly relevant for activating less reactive bonds, such as C-Cl, and for engaging alkyl halides in coupling processes.

For this compound, nickel catalysis primarily facilitates transformations at the C(sp³)-Br bond of the bromomethyl group. This bond is susceptible to oxidative addition to a low-valent nickel(0) species, initiating the catalytic cycle. A common pathway is a reductive cross-coupling, where a stoichiometric reducing agent, such as zinc or manganese, is used to maintain the active Ni(0) catalyst.

Research on analogous systems, such as the nickel-catalyzed reductive coupling of (hetero)aryl bromides with bromofluoromethanes, demonstrates the feasibility of this approach. nih.govrsc.org In a typical reaction, the alkyl bromide (in this case, the bromomethyl group) would couple with an organohalide partner. The reactivity profile often follows tertiary > secondary > primary halide, which is consistent with a radical pathway for the oxidative addition step.

Furthermore, nickel catalysts are effective in cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reductant. nih.govnih.gov For instance, the bromomethyl group could be coupled with various aryl or vinyl halides. The choice of ligand is critical in these transformations to control selectivity and prevent side reactions like homocoupling. While aryl chlorides are generally less reactive than aryl bromides, specialized nickel-ligand systems have been developed to activate C-Cl bonds, often requiring higher temperatures. nih.govnih.gov This differential reactivity is key to the selective functionalization of this compound.

A plausible nickel-catalyzed Kumada-type coupling is outlined in the table below, illustrating the selective functionalization of the bromomethyl group.

Table 1: Illustrative Nickel-Catalyzed Kumada Coupling

| Reactant A | Reactant B | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Phenylmagnesium bromide | NiCl₂(dppp), THF, 0 °C to rt | 3-Benzyl-2,5-dichlorothiophene |

This table represents a hypothetical reaction scheme based on established nickel-catalyzed coupling principles.

Interplay between Bromomethyl and Dichloro-Substituent Reactivity

The synthetic utility of this compound stems from the significant difference in reactivity between the bromomethyl group and the chloro substituents on the aromatic ring.

Bromomethyl Group (-CH₂Br): This is a benzylic-type halide. The C(sp³)-Br bond is activated by the adjacent thiophene ring, making it an excellent electrophile for Sₙ2 reactions and a prime site for oxidative addition in metal-catalyzed couplings.

Dichloro-Substituents (-Cl): These are attached to sp²-hybridized carbon atoms of the aromatic thiophene ring. The C(sp²)-Cl bond is significantly stronger and less reactive than the C(sp³)-Br bond. researchgate.net Aryl chlorides are known to be challenging substrates for cross-coupling, typically requiring more forcing conditions or highly active catalysts compared to aryl bromides or iodides. nih.gov

This reactivity difference allows for a high degree of chemoselectivity. Under mild conditions, reactions will almost exclusively occur at the bromomethyl position, leaving the two C-Cl bonds intact for subsequent functionalization.

Chemoselective Transformations

Chemoselectivity is the preferential reaction of one functional group in the presence of others. In this compound, this is most evident in the selective transformation of the bromomethyl group.

Nucleophilic substitution reactions are a prime example. Soft nucleophiles, such as thiolates, or common oxygen and nitrogen nucleophiles can readily displace the bromide ion via an Sₙ2 mechanism without affecting the chloro substituents. For instance, reaction with sodium thiophenoxide would selectively yield the corresponding thioether.

In the realm of cross-coupling, this chemoselectivity is preserved. Milder coupling protocols, whether catalyzed by nickel or palladium, will favor the activation of the C-Br bond. Studies involving the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene have shown that the C(ring)-Br bond can be selectively coupled while leaving the C(side-chain)-Br bond untouched, or vice-versa, depending on the specific catalytic system and conditions. nih.govresearchgate.net By analogy, for this compound, the much greater reactivity of the bromomethyl C-Br bond compared to the ring C-Cl bonds ensures that initial functionalization occurs at the side chain.

Table 2: Chemoselectivity in Reactions of this compound

| Reaction Type | Reagent/Catalyst | Reactive Site | Product Type | Refractory Sites |

|---|---|---|---|---|

| Nucleophilic Substitution | KCN, DMSO | Bromomethyl Group | 4-(2,5-Dichlorothiophen-3-yl)acetonitrile | 2,5-Dichloro groups |

| Williamson Ether Synthesis | Sodium Ethoxide, EtOH | Bromomethyl Group | 3-(Ethoxymethyl)-2,5-dichlorothiophene | 2,5-Dichloro groups |

This table provides hypothetical examples demonstrating the principle of chemoselectivity.

Tandem Reactions and Cascades

The distinct reactivity of the functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. This strategy enhances synthetic efficiency by reducing the number of purification steps.

A hypothetical tandem reaction could begin with the selective functionalization of the highly reactive bromomethyl group. For example, an initial nickel-catalyzed coupling could introduce a new substituent at this position. Following this, a change in reaction conditions—such as the addition of a different ligand and an increase in temperature—could activate the C-Cl bonds for a second cross-coupling reaction in the same pot.

For example, a one-pot, two-step sequence could involve:

Step 1 (Low Temperature): A nickel-catalyzed Suzuki or Stille coupling of an organometallic reagent with the bromomethyl group.

Step 2 (High Temperature): Introduction of a second organometallic reagent and a ligand known to promote aryl chloride activation (e.g., a bulky biarylphosphine), driving a second coupling at one or both of the chloro positions.

Such a strategy allows for the controlled, stepwise construction of highly substituted thiophene derivatives from a single, versatile starting material, highlighting the synthetic power derived from its inherent chemoselectivity.

Derivatization and Analogue Synthesis Utilizing 3 Bromomethyl 2,5 Dichlorothiophene

Synthesis of Novel Thiophene-Fused Heterocycles

The construction of fused heterocyclic systems is a significant area of medicinal and materials chemistry. While specific examples of cyclization reactions starting directly from 3-(bromomethyl)-2,5-dichlorothiophene to form thiophene-fused heterocycles are not extensively detailed in publicly available literature, the reactivity of the bromomethyl group is well-suited for such transformations.

The bromomethyl group is a key handle for intramolecular cyclization reactions. By reacting this compound with a bifunctional nucleophile, it is possible to construct a new ring fused to the thiophene (B33073) core. For instance, reaction with a molecule containing both a thiol and an amine group could potentially lead to the formation of thienothiazine derivatives. While general methods for the synthesis of thiophene derivatives through cyclization of functionalized alkynes are known, specific applications of this compound in this context are not readily found in the literature. nih.gov

The synthesis of polycyclic systems containing a thiophene ring is of interest for applications in organic electronics. While the direct use of this compound in the construction of such systems is not widely reported, related structures like 3-bromonaphtho[2,3-b]thiophene have been functionalized to create more complex polycyclic aromatic hydrocarbons. chemrxiv.orgresearchgate.net This suggests the potential for this compound to serve as a building block for larger, fused aromatic structures, likely through a series of functionalization and subsequent cyclization steps.

Preparation of Functionalized Thiophene Derivatives

The functionalization of the thiophene core is crucial for tuning the electronic and steric properties of the resulting molecules. This compound offers several avenues for such modifications.

The introduction of new carbon-carbon bonds can be achieved through various cross-coupling reactions. While the chloro-substituents at the 2 and 5 positions could potentially undergo reactions like Suzuki or Stille coupling, the high reactivity of the bromomethyl group often dominates.

Alkenylation of the bromomethyl group can be envisioned through a Wittig-type reaction. This would first involve the conversion of this compound to the corresponding phosphonium (B103445) salt, followed by reaction with an aldehyde or ketone to form an alkene.

Alkynylation could be achieved via nucleophilic substitution where an acetylide anion displaces the bromide. However, specific, documented examples of alkenylation and alkynylation reactions starting from this compound are not prevalent in the reviewed scientific literature.

The most straightforward derivatization of this compound involves the nucleophilic substitution of the bromide ion. This allows for the introduction of a wide range of functional groups containing heteroatoms such as oxygen, sulfur, and nitrogen.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide | (2,5-Dichlorothiophen-3-yl)methanol |

| Alkoxide | Sodium Methoxide | 3-(Methoxymethyl)-2,5-dichlorothiophene |

| Thiolate | Sodium Thiophenolate | 3-((Phenylthio)methyl)-2,5-dichlorothiophene |

| Amine | Ammonia (B1221849) | (2,5-Dichlorothiophen-3-yl)methanamine |

| Azide (B81097) | Sodium Azide | 3-(Azidomethyl)-2,5-dichlorothiophene |

These reactions are generally expected to proceed under standard nucleophilic substitution conditions. The resulting products can serve as intermediates for further transformations. For example, the azide derivative can be reduced to the corresponding amine or used in click chemistry reactions.

Regioselective Functionalization Strategies

Regioselectivity is a key consideration in the functionalization of this compound. The molecule presents three potential sites for reaction: the bromomethyl group and the two chloro-substituents.

The C-Br bond of the bromomethyl group is significantly more labile than the C-Cl bonds on the aromatic ring under nucleophilic substitution conditions. This inherent difference in reactivity allows for selective functionalization at the bromomethyl position without disturbing the chloro-substituents.

For cross-coupling reactions, the reactivity of the C-Cl bonds would need to be activated, typically using a palladium or nickel catalyst. It is known that the reactivity of halogens on a thiophene ring in such reactions can be influenced by the other substituents present. However, detailed studies on the regioselective cross-coupling of this compound are not widely available. In principle, by choosing appropriate reaction conditions and catalysts, it might be possible to selectively react at either the 2- or 5-position chloro-substituent.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into molecules is a cornerstone of modern pharmaceutical and materials science. While direct, documented examples of stereoselective synthesis starting from this compound are not prevalent in readily available literature, established principles of asymmetric synthesis can be applied to this substrate to generate chiral analogues. The reactivity of the bromomethyl group, analogous to a benzylic bromide, provides a key handle for introducing a stereocenter. ucalgary.ca Plausible strategies would involve asymmetric nucleophilic substitution or catalyzed cross-coupling reactions, where a chiral catalyst or auxiliary controls the stereochemical outcome.

One of the most promising approaches for the stereoselective functionalization of the this compound is through transition metal-catalyzed asymmetric substitution reactions. These reactions typically involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment. This environment then influences the approach of the nucleophile to the substrate, leading to the preferential formation of one enantiomer over the other.

A potential pathway is the palladium-catalyzed asymmetric substitution of the benzylic-like bromide. In analogous systems using secondary benzyl (B1604629) carbonates, chiral palladium complexes have been successfully employed to achieve dynamic kinetic asymmetric transformations (DYKAT) with various nucleophiles. acs.org For this to be applied to this compound, the bromide could first be converted to the corresponding alcohol and then to a carbonate. This derivative could then be subjected to a palladium catalyst, such as one bearing the chiral ligand (R)-BINAP, in the presence of a suitable nucleophile like an amine or an amide to yield optically active benzylic amines. acs.org

Another viable strategy is the nickel-catalyzed asymmetric reductive cross-coupling. This method has been effectively used for the reaction between vinyl bromides and benzyl chlorides to create enantioenriched products with tertiary allylic stereogenic centers. acs.org Adapting this to this compound would involve its reaction with a suitable coupling partner, such as an organozinc reagent, in the presence of a nickel catalyst and a chiral ligand. Isoquinoline-oxazoline ligands have shown excellent enantioselectivity in similar Negishi cross-coupling reactions of racemic benzylic bromides. nih.gov

The following table illustrates representative data from analogous asymmetric cross-coupling reactions, providing a basis for potential conditions and expected outcomes for the synthesis of chiral derivatives from this compound.

| Catalyst System | Substrate Analogue | Nucleophile/Coupling Partner | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd(OAc)₂ / (R)-BINAP | Secondary Benzyl Carbonate | Amine | Chiral Amine | up to 95% | acs.org |

| NiCl₂·glyme / Chiral Ligand | Benzyl Chloride | Vinyl Bromide | Chiral Alkene | up to 98% | acs.org |

| NiBr₂·diglyme / Isoquinoline-Oxazoline Ligand | Racemic Benzylic Bromide | Alkylzinc Reagent | Chiral Alkylated Product | up to 98% | nih.gov |

Furthermore, the thiophene scaffold itself can be a component of a chiral ligand. Research has demonstrated the synthesis of new chiral ligands based on thiophene derivatives for use in catalytic asymmetric reactions, such as the oxidation of sulfides. iaea.orgresearchgate.net This suggests a more intricate strategy where a derivative of this compound could potentially be used to synthesize a novel chiral ligand for asymmetric catalysis.

While the direct stereoselective synthesis utilizing this compound is an area requiring further research, the existing knowledge in asymmetric catalysis for analogous benzylic systems provides a strong foundation for the development of such methodologies. The exploration of chiral transition metal catalysis, in particular, holds significant promise for accessing a diverse range of enantioenriched chiral analogues derived from this versatile dichlorinated thiophene.

Theoretical and Computational Studies of 3 Bromomethyl 2,5 Dichlorothiophene

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of organic compounds, including substituted thiophenes nih.govrroij.comnih.gov.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.com. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.comyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity mdpi.com. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. For a molecule like 3-(Bromomethyl)-2,5-dichlorothiophene, the electron-withdrawing nature of the chlorine and bromine atoms is expected to influence the energies of these frontier orbitals.

Illustrative FMO Data for a Substituted Thiophene (B33073)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the C-Br and C-Cl antibonding orbitals, indicating susceptibility to nucleophilic attack at these sites. |

| HOMO | -6.8 | Distributed across the thiophene ring, with significant contributions from the sulfur atom's lone pairs and the π-system. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |

Note: The data in this table is representative and intended for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

The distribution of electron density within a molecule is key to understanding its reactivity. The electronegative halogen atoms (Cl and Br) in this compound create partial positive and negative charges on different atoms. Computational methods can quantify this charge distribution through techniques like Hirshfeld charge analysis or by generating a Molecular Electrostatic Potential (MEP) map mdpi.comnih.gov.

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the areas around the halogen atoms would be expected to show negative potential, while the hydrogen atoms and the carbon atom of the bromomethyl group would likely exhibit positive potential.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states e3s-conferences.orgresearchgate.netmontclair.edu.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur e3s-conferences.org. By locating and characterizing the geometry and energy of a transition state using computational methods, chemists can gain a deeper understanding of the reaction mechanism and predict reaction rates. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, transition state analysis could differentiate between possible mechanisms (e.g., SN1 vs. SN2).

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry researchgate.net. By mapping the PES for a reaction, chemists can identify all possible intermediates and transition states, providing a comprehensive picture of the reaction mechanism researchgate.net. For a molecule with multiple reactive sites like this compound, a PES map could help predict the most likely reaction pathway under different conditions. For example, it could be used to explore the regioselectivity of reactions like Suzuki cross-coupling, a common reaction for thiophene derivatives nih.govresearchgate.net.

Conformational Analysis and Stability

Computational methods can be used to calculate the energies of different conformers and identify the most stable (lowest energy) conformation. This is typically done by performing a systematic scan of the potential energy surface as a function of the relevant dihedral angle.

Hypothetical Conformational Energy Profile

| Dihedral Angle (Ring-C-C-Br) | Relative Energy (kcal/mol) |

| 0° (Eclipsed) | 3.5 |

| 60° (Gauche) | 0.2 |

| 120° (Eclipsed) | 3.8 |

| 180° (Anti) | 0.0 (Most Stable) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific conformational analysis data for this compound is not available in the cited literature.

The results of such an analysis would reveal the preferred orientation of the bromomethyl group relative to the thiophene ring, which can have implications for its accessibility in chemical reactions.

Spectroscopic Property Prediction (Theoretical)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These theoretical predictions are instrumental in understanding the molecule's electronic structure and vibrational modes.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, spectroscopic properties are calculated using a selected level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) relative to TMS.

| Atom | Predicted Chemical Shift (ppm) |

| H (on CH₂) | 4.65 |

| C (CH₂) | 28.5 |

| C2 | 129.8 |

| C3 | 135.2 |

| C4 | 126.1 |

| C5 | 131.5 |

Note: This data is illustrative of typical computational predictions and is not based on published experimental or theoretical values for this specific molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. researchgate.net These predicted frequencies help in the assignment of experimental IR absorption bands. For this compound, characteristic vibrational frequencies would be expected for the C-H, C-S, C-Cl, and C-Br bonds. A representative set of predicted vibrational frequencies is shown in Table 2.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 |

| C-H stretch (aliphatic) | 2950 |

| C=C stretch (thiophene ring) | 1550 |

| C-Cl stretch | 750 |

| C-Br stretch | 680 |

Note: This data is a hypothetical representation of what a DFT calculation might yield and is not from a specific study on this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net This calculation provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The predicted wavelength of maximum absorption (λ_max) and the corresponding oscillator strength are key parameters obtained from these calculations.

Solvent Effects on Reactivity and Structure

The reactivity and structure of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent's dielectric continuum on the solute molecule. These studies are crucial for understanding reaction mechanisms and predicting how a molecule will behave in different chemical environments.

Solvatochromism, the change in a substance's color as the solvent polarity is changed, is a phenomenon that can be investigated computationally. mdpi.comresearchgate.netnih.gov By calculating the UV-Vis spectrum of this compound in various solvents with different dielectric constants, it is possible to predict solvatochromic shifts. These shifts provide insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation.

The choice of solvent can also affect the conformational equilibrium and the transition states of reactions involving this compound. For instance, polar solvents might stabilize polar transition states, thereby increasing the rate of certain reactions. Computational studies can map out the potential energy surface of a reaction in different solvents to elucidate these effects.

Table 3: Hypothetical Predicted λ_max in Solvents with Different Dielectric Constants (ε).

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| n-Hexane | 1.88 | 255 |

| Dichloromethane | 8.93 | 262 |

| Ethanol (B145695) | 24.55 | 268 |

| Acetonitrile | 37.5 | 270 |

| Water | 80.1 | 275 |

Note: This table illustrates the expected trend of λ_max with increasing solvent polarity for a molecule exhibiting a positive solvatochromic shift and is not based on published data for this compound.

Advanced Applications and Synthetic Utility of 3 Bromomethyl 2,5 Dichlorothiophene As a Building Block

Role in the Synthesis of Advanced Organic Materials (e.g., Polymer Precursors)

The structure of 3-(bromomethyl)-2,5-dichlorothiophene is exceptionally well-suited for the synthesis of advanced organic materials, particularly conjugated polymers. Polythiophenes and their derivatives are a major class of π-conjugated polymers studied for their semiconductor properties and high environmental and thermal stability. nanoscience.or.krnih.govresearchgate.net The utility of this compound lies in its 2,5-dichloro substitution pattern, which is ideal for regiocontrolled polymerization reactions like Grignard Metathesis (GRIM) polymerization or palladium-catalyzed couplings such as Suzuki and Stille reactions. nih.gov These methods create structurally homogenous and defect-free polythiophenes with high head-to-tail (HT) regioregularity, a crucial factor for enhancing the material's electronic and photonic properties. nih.gov

Simultaneously, the bromomethyl group at the 3-position provides a convenient handle for introducing functional side chains. This functionalization is critical for tuning the final properties of the polymer, such as solubility, processability, and electronic behavior. nih.gov By modifying the side chain, researchers can alter the polymer's band gap, conductivity, and optical properties to suit specific applications. nanoscience.or.krnih.gov

Thiophene-based polymers are at the forefront of research for optoelectronic applications, including polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nanoscience.or.krnih.govnih.gov this compound serves as an archetypal precursor for monomers used in these materials. The polymerization across the 2 and 5 positions creates the conjugated polythiophene backbone responsible for charge transport. nih.gov The side group, attached via the bromomethyl handle, can be engineered to control the emission color in PLEDs or optimize the energy levels for efficient charge separation in OPVs. nanoscience.or.kr For instance, introducing bulky or flexible side chains can improve the solubility of the resulting polymer, allowing for the creation of high-quality thin films by spin-coating, a critical step in device fabrication. nanoscience.or.krnih.gov The ability to systematically vary the side chain by leveraging the reactivity of the bromomethyl group makes this compound a powerful tool for establishing structure-property relationships in novel optoelectronic materials. nanoscience.or.kr

While specific examples utilizing this compound for supramolecular assemblies are not extensively documented, its molecular structure provides clear potential for this application. Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The flat, aromatic surface of the thiophene (B33073) ring is conducive to π-π stacking interactions. The true synthetic utility of the compound lies in the reactive bromomethyl group, which can be used to install moieties that direct self-assembly.

For example, nucleophilic substitution of the bromide with functional groups such as carboxylic acids, amides, or ureas would introduce strong hydrogen-bonding motifs. These groups can then guide the molecules to form well-defined aggregates like tapes, sheets, or helical structures. The ability to create such organized architectures is fundamental for developing materials with anisotropic properties, sensors, or controlled release systems.

Scaffold for Complex Chemical Structure Elaboration

A molecular scaffold is a core structure upon which more complex molecules are built. nih.gov this compound is an excellent example of a versatile scaffold due to its combination of a stable aromatic core and three distinct points for chemical diversification. The differential reactivity of its functional groups allows for a high degree of control in synthetic sequences.

| Functional Group | Position(s) | Typical Reactions | Relative Reactivity |

| Bromomethyl | 3 | Nucleophilic Substitution (Sₙ2) | High |

| Chloro | 2, 5 | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Low (requires catalysis) |

This hierarchy of reactivity enables chemists to perform selective modifications. The bromomethyl group can be easily substituted by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates) under relatively mild conditions. Subsequently, the less reactive chloro groups at the 2 and 5 positions can be targeted for C-C bond formation using transition-metal catalysis, allowing for the introduction of aryl or vinyl groups. nih.gov This stepwise approach provides a powerful platform for building a library of complex molecules from a single, readily available starting material.

The functionalized thiophene motif appears in various complex molecules, and its use as a bioisostere for a benzene (B151609) ring is common in medicinal chemistry. While the direct application of this compound in a completed total synthesis of a natural product is not prominent in the literature, its potential as a precursor is significant. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstones of modern total synthesis, used to construct complex carbon skeletons. organic-chemistry.org

A synthetic strategy could involve this compound as a central fragment. For instance, a chemist could perform two different, sequential Suzuki couplings at the 2- and 5-positions to build a complex biaryl or heteroaryl structure. The bromomethyl group could be carried through these steps and then transformed in a later stage of the synthesis to complete the target molecule, for example, by conversion to an aldehyde or incorporation into another heterocyclic ring. This approach highlights the compound's value in convergent syntheses, where complex fragments are prepared separately before being joined together.

The development of new reagents and catalysts often requires ligands with specific electronic and steric properties. Thiophene-based ligands have emerged as powerful tools, for instance, in creating fluorescent probes for biological imaging. This compound can serve as a starting material for novel ligand synthesis.

For example, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt, a precursor to a Wittig reagent or a phosphine (B1218219) ligand. The two chlorine atoms remaining on the thiophene ring would act as electron-withdrawing groups, which could electronically tune the properties of a metal center to which the ligand is coordinated. Alternatively, one could synthesize a bidentate ligand by reacting two equivalents of the thiophene precursor with a diamine or diphosphine linker. The versatility of the starting material allows for the systematic design and synthesis of new reagents or ligands where the thiophene core is used to modulate steric and electronic properties for applications in catalysis.

Methodological Advancements in Organic Chemistry Facilitated by the Compound

New synthetic methods require robust and challenging substrates to demonstrate their scope, selectivity, and efficiency. With its multiple, differentiated reactive sites, this compound is an ideal candidate for this purpose. For example, a newly developed catalytic system for chemoselective C-Cl bond activation could be tested on this compound. A successful catalyst would functionalize one or both of the C-Cl bonds while leaving the more reactive C-Br bond in the bromomethyl group untouched.

Conversely, a new reagent for mild bromomethylation or functional group interconversion could be tested for its compatibility with the chloro-substituted aromatic ring. The clear success or failure of such a reaction, easily determined by analytical methods like NMR spectroscopy or mass spectrometry, provides immediate and valuable feedback on the new methodology's utility. The compound thus serves as a benchmark substrate for assessing regioselectivity and chemoselectivity in modern synthetic organic chemistry, aiding in the development of more precise and powerful chemical tools.

Future Directions in Research on 3 Bromomethyl 2,5 Dichlorothiophene

Exploration of Novel Reaction Pathways

The inherent reactivity of the bromomethyl group in 3-(Bromomethyl)-2,5-dichlorothiophene is a gateway to a multitude of chemical transformations. Future research should systematically explore novel reaction pathways to expand its synthetic utility.

A primary area of focus will be the diversification of nucleophilic substitution reactions. While reactions with common nucleophiles like amines and thiols are anticipated, a thorough investigation into a broader range of nucleophiles under various conditions is warranted. This includes the use of carbanions, azides, and oxygen-based nucleophiles to forge new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively. The regioselectivity of these reactions, particularly in the context of potential side reactions involving the chloro-substituents under harsh conditions, needs to be meticulously studied.

Furthermore, the exploration of metal-catalyzed cross-coupling reactions involving the bromomethyl group represents a significant avenue for research. While Suzuki and Stille couplings are commonly employed for aryl-aryl bond formation on thiophene (B33073) rings, the development of protocols for the direct cross-coupling of the bromomethyl moiety with organometallic reagents could lead to the synthesis of novel thiophene derivatives with unique electronic and steric properties. jcu.edu.auresearchgate.net

Ring-opening reactions of the thiophene nucleus, potentially initiated by the functional groups present, could lead to the formation of polyfunctionalized acyclic compounds. rsc.org The selective activation of C-Cl bonds versus the C-Br bond in the bromomethyl group for cross-coupling reactions is another area ripe for exploration, potentially enabling sequential and site-selective functionalization. jcu.edu.au

A proposed area of future investigation is the application of photochemistry and electrochemistry to drive novel transformations of this compound. acs.org These methods could unlock reaction pathways that are not accessible through traditional thermal methods, leading to the formation of unique molecular architectures.

Development of Greener Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound must prioritize the development of more environmentally benign and sustainable synthetic routes.

Current synthetic approaches often rely on traditional brominating agents and organic solvents. A key future direction is the exploration of greener alternatives. This includes the use of less hazardous brominating agents and the replacement of volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.orgchemistryjournals.net The use of sodium halides as a source of electrophilic halogens in the presence of a copper catalyst in ethanol (B145695) has been shown to be an environmentally benign method for the synthesis of halogenated thiophenes and could be adapted for this compound. nih.gov

Catalytic approaches will be central to greener synthesis. The development of highly efficient and recyclable catalysts for the synthesis and functionalization of this compound will reduce waste and improve atom economy. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture.

Furthermore, energy efficiency should be a key consideration. Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net The application of these technologies to the synthesis of this compound and its derivatives should be systematically investigated.

A comparative analysis of different synthetic routes, considering factors like atom economy, E-factor, and process mass intensity, will be crucial in identifying the most sustainable methods for its production.

Advanced Mechanistic Studies

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for optimizing existing processes and designing new transformations. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.

Kinetic studies will be essential to understand the rates of reaction and the influence of various parameters such as temperature, concentration, and catalyst loading. In-situ reaction monitoring techniques, such as ReactIR and process NMR, can provide real-time data on the formation of intermediates and products, offering valuable insights into the reaction pathways.

The study of reaction intermediates is another critical area. Techniques like mass spectrometry and spectroscopy can be used to identify and characterize transient species, helping to piece together the mechanistic puzzle. For instance, understanding the potential for radical pathways in bromination reactions is crucial for controlling selectivity. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, will play a pivotal role in modeling reaction pathways, calculating transition state energies, and predicting the regioselectivity of reactions. nih.govrsc.org These theoretical studies can complement experimental findings and provide a deeper understanding of the underlying electronic effects that govern the reactivity of the molecule.

Isotopic labeling studies can be employed to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, using deuterium-labeled starting materials could clarify the mechanism of C-H activation steps in certain functionalization reactions.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and process control. organic-chemistry.orgthieme.deyoutube.com Future research should focus on integrating the synthesis and functionalization of this compound into these modern manufacturing platforms.

The development of a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates. youtube.com Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions and potentially leading to higher yields and purities. researchgate.netresearch.csiro.au

Automated synthesis platforms can be utilized for the high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives from this compound. researchgate.net This would accelerate the discovery of new compounds with desired properties. The use of cartridge-based automated synthesizers could further simplify the process, making it accessible to a broader range of researchers. youtube.com

The integration of in-line analytical techniques, such as HPLC and mass spectrometry, into flow systems would allow for real-time reaction monitoring and optimization. This data-rich approach can facilitate the rapid development of robust and efficient synthetic processes.

A key challenge to address will be the handling of solids and slurries in flow reactors, which may be relevant for certain catalytic or multi-step reactions. The design of specialized reactors, such as packed-bed or slurry reactors, will be an important area of investigation.

Synergistic Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. Future investigations into this compound will greatly benefit from a tightly integrated approach that combines theoretical predictions with empirical validation.

Computational tools can be used to predict the physicochemical properties, reactivity, and spectral characteristics of this compound and its derivatives. nih.gov This information can guide the design of new molecules with specific functionalities. For instance, DFT calculations can predict the electronic properties of novel polymers derived from this thiophene monomer, aiding in the development of new materials for organic electronics. acs.org

Molecular docking studies can be employed to predict the binding affinity of derivatives of this compound with biological targets, thereby guiding the synthesis of potential new therapeutic agents. nih.gov

Experimental validation of computational predictions is crucial. The synthesis and characterization of the predicted molecules, followed by the evaluation of their properties, will close the loop between theory and practice. This iterative cycle of prediction, synthesis, and testing will be a highly effective strategy for innovation.

The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models based on a combination of computational and experimental data will enable the prediction of the biological activity and physical properties of a wide range of derivatives, further accelerating the discovery process.

Data Tables

Table 1: Proposed Nucleophilic Substitution Reactions for Future Study

| Nucleophile | Reagent Example | Expected Product Type | Potential Research Focus |

|---|---|---|---|

| Carbanion | Diethyl malonate | C-C bond formation | Optimization of base and solvent conditions |

| Azide (B81097) | Sodium azide | Azide derivative | Subsequent click chemistry applications |

| Alkoxide | Sodium methoxide | Ether linkage | Investigation of competing elimination reactions |

| Thiolate | Sodium thiophenolate | Thioether linkage | Exploration of catalyst-free conditions |

Table 2: Illustrative Green Chemistry Metrics for a Hypothetical Synthetic Route

| Metric | Conventional Route (Hypothetical) | Greener Route (Target) | Research Goal |

|---|---|---|---|

| Atom Economy | 45% | >75% | Maximize incorporation of starting materials into the product |

| E-Factor | 20 | <5 | Minimize waste generation |

| Solvent | Dichloromethane | Water or Ionic Liquid | Eliminate use of hazardous solvents |

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Diethyl malonate |